The synthesis of (R)-1-(But-3-yn-1-yl)-2-methylpyrrolidine typically involves several key steps:
The synthesis begins with commercially available starting materials such as 2-methylpyrrolidine and 3-butyne-1-ol.
In industrial settings, continuous flow processes may be employed for enhanced efficiency and scalability. Flow microreactor systems are particularly advantageous for sustainable synthesis compared to traditional batch processes, allowing for better control over reaction conditions and improved yields.
The molecular structure of (R)-1-(But-3-yn-1-yl)-2-methylpyrrolidine can be represented by its canonical SMILES notation: CC1CCCN1CCC#C
, and its InChI key is NTVFDRLNCQVBCW-UHFFFAOYSA-N
. The compound features a pyrrolidine ring, which consists of five carbon atoms and one nitrogen atom, forming a cyclic structure. The butynyl group introduces a triple bond, contributing to the compound's reactivity and physical properties.
(R)-1-(But-3-yn-1-yl)-2-methylpyrrolidine can engage in various chemical reactions, including:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate, chromium trioxide | Aqueous solution at room temperature |
Reduction | Hydrogen gas with Pd/C catalyst | Standard conditions |
Substitution | Alkyl halides, amines | Basic or acidic conditions |
The mechanism of action for (R)-1-(But-3-yn-1-yl)-2-methylpyrrolidine is largely dependent on its interactions with biological targets, which may include enzymes or receptors. While specific mechanisms are still under investigation, preliminary studies suggest that this compound may exhibit enzyme inhibition properties or receptor binding activities that could lead to therapeutic effects in various biological systems.
Research indicates that (R)-1-(But-3-yn-1-yl)-2-methylpyrrolidine may possess anti-inflammatory or anticancer properties, making it a subject of interest in medicinal chemistry.
The physical and chemical properties of (R)-1-(But-3-yn-1-yl)-2-methylpyrrolidine are critical for understanding its behavior in various applications:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 137.22 g/mol |
Boiling Point | Not readily available |
Melting Point | Not readily available |
Solubility | Soluble in organic solvents |
These properties influence its reactivity and compatibility with other compounds in synthetic applications.
(R)-1-(But-3-yn-1-yl)-2-methylpyrrolidine has several notable applications:
This compound serves as a building block in organic synthesis for creating more complex molecules.
It is investigated for potential biological activities, including enzyme inhibition and receptor binding.
Explored for therapeutic properties such as anti-inflammatory or anticancer activity.
Utilized in developing new materials and chemical processes, contributing to advancements in synthetic methodologies .
The stereoselective construction of the 2-methylpyrrolidine core with (R)-configuration represents a fundamental challenge in synthetic organic chemistry. This chiral scaffold serves as a key structural motif in bioactive molecules and requires precise stereochemical control.
Organocatalytic approaches have demonstrated remarkable efficiency in pyrrolidine formation. Proline-mediated intramolecular aldol reactions enable access to enantiomerically enriched 2-substituted pyrrolidines with ee values exceeding 90% under mild conditions. The stereochemical outcome is governed by transition-state organization through hydrogen-bonding networks, where the catalyst's carboxylic acid group activates carbonyl electrophiles while the secondary amine forms enamine intermediates with ketone precursors [3] [6].
Chiral base-mediated cyclizations offer complementary stereocontrol, particularly for deprotonation strategies. Sparteine-mediated asymmetric lithiation of proline derivatives enables enantioselective functionalization at the α-position. In one significant application, N-Boc pyrrolidine undergoes enantioselective deprotonation at C2 followed by electrophilic quench, achieving 85% ee for (R)-2-substituted derivatives. The chiral diamine coordinates lithium ions, creating a stereodifferentiating environment for proton abstraction [3].
Catalytic asymmetric hydrogenation of proline precursors provides industrially viable access to chiral pyrrolidines. Enamides derived from 2-methylpyrrolin-5-one undergo hydrogenation using Rh(I)-(R,R)-Et-DuPHOS complexes at 50-100 psi H₂ pressure, delivering (R)-2-methylpyrrolidine derivatives with >98% ee and complete diastereoselectivity. The reaction proceeds via diastereomeric hydride migratory insertion pathways, where chiral ligand architecture dictates facial selectivity [1] [7].
Table 1: Enantioselective Methods for Pyrrolidine Scaffold Construction
Method | Conditions | ee (%) | Yield (%) | Key Stereocontrol Element |
---|---|---|---|---|
Organocatalysis | L-Proline (20 mol%), DMSO, 25°C | 90-95 | 75-82 | Enamine geometry |
Chiral Base | (-)-Sparteine (2 equiv), s-BuLi, THF, -78°C | 85 | 70 | Lithiated intermediate organization |
Asymmetric Hydrogenation | [Rh(COD)(R,R)-Et-DuPHOS]⁺BF₄⁻ (1 mol%), 50 psi H₂, MeOH | >98 | 95 | Hydride delivery facial selectivity |
Evans oxazolidinone auxiliaries enable highly diastereoselective alkylation of proline precursors. The auxiliary is first coupled to pyrrolidin-2-one-4-carboxylic acid derivatives, generating a chiral enolate that undergoes stereoselective alkylation at C4. Subsequent reductive removal of the auxiliary yields (R)-2-methylpyrrolidine derivatives with diastereomeric ratios exceeding 95:5. The stereochemical outcome arises from the auxiliary's shielding effect, which blocks one face of the enolate during alkylation [6].
Tartaric acid-based resolution provides economical access to enantiopure (R)-2-methylpyrrolidine. Racemic 2-methylpyrrolidine forms diastereomeric salts with di-O,O'-p-toluoyl-(2R,3R)-tartaric acid in ethanol, enabling selective crystallization of the (R)-enantiomer salt. Liberation with aqueous base provides the free amine with >99% ee. This approach leverages differential lattice energies of diastereomeric crystals and is particularly suitable for large-scale production [7].
Modern Ni(II) complexes with Schiff base ligands offer recyclable auxiliary systems. The glycine Schiff base derived from (S)-N-(N'-benzylprolyl)amino benzophenone forms a square planar Ni(II) complex that undergoes alkylation at the glycine α-carbon. Subsequent decomplexation liberates the α-substituted amino acid while recovering the chiral ligand. This methodology has been successfully adapted for the synthesis of (R)-configured proline derivatives by incorporating alkyl halides containing protected alkyne functionalities, achieving diastereoselectivities >97% [8].
Table 2: Chiral Auxiliary Performance in (R)-Pyrrolidine Synthesis
Auxiliary Type | Induction Efficiency (de%) | Auxiliary Recovery Yield (%) | Key Advantage |
---|---|---|---|
Evans Oxazolidinone | 95-98 | 80-85 | Predictable stereocontrol |
Tartrate Resolution | >99 | N/A | Economical for scale-up |
Ni(II)-BPB Complex | 97-99 | 92-95 | Recyclable chiral ligand |
The introduction of the but-3-yn-1-yl moiety onto the pyrrolidine nitrogen requires careful consideration of alkyne compatibility and regioselectivity. Modern catalytic methods provide efficient solutions for this critical bond formation.
Copper-catalyzed coupling of terminal alkynes with N-haloalkyl pyrrolidine derivatives enables direct C-N bond formation. The reaction employs 10 mol% CuI with N,N-diisopropylethylamine (DIPEA) in acetonitrile at 60°C, achieving 75-85% yields for N-propargylated pyrrolidines. Mechanistically, copper acetylide formation precedes nucleophilic displacement, with the copper center facilitating oxidative addition and reductive elimination sequences. This method avoids expensive palladium catalysts but requires activated electrophiles such as bromo- or iodoalkyl precursors [4] [9].
Copper-free Sonogashira variants prevent undesired coordination to the pyrrolidine nitrogen. Palladium catalysts with bulky phosphine ligands (e.g., PtBu₃) facilitate direct coupling between terminal alkynes and N-unsubstituted pyrrolidine derivatives using cesium carbonate base in THF at room temperature. This approach is particularly valuable for acid-sensitive substrates and achieves 80-90% yields without copper co-catalysts. The mechanism involves rate-determining deprotonation of the terminal alkyne followed by concerted metalation-deprotonation with the palladium catalyst [5].
Palladium-catalyzed propargylation utilizes allenyl/propargyl electrophiles with precise regiocontrol. Pd(PPh₃)₄ (5 mol%) catalyzes the reaction between (R)-2-methylpyrrolidine and but-3-yn-1-yl acetate in toluene at 80°C, yielding the target compound with complete retention of chirality and 85-90% efficiency. The catalytic cycle involves oxidative addition of the propargylic acetate to Pd(0), forming an η³-propargylpalladium complex that undergoes nucleophilic attack by the pyrrolidine nitrogen with inversion at the propargylic carbon. This stereospecific pathway preserves the enantiomeric purity of both reaction partners [5].
Ligand design significantly influences reaction efficiency in Pd-catalyzed aminations. Electron-deficient phosphines such as P(3,5-(CF₃)₂C₆H₃)₃ accelerate reductive elimination, minimizing side reactions including alkyne oligomerization or Glaser coupling. Bidentate ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) promote stability of the palladium complex at elevated temperatures, enabling reactions at lower catalyst loadings (0.5-1 mol%). These ligand modifications have proven essential for coupling secondary amine nucleophiles like (R)-2-methylpyrrolidine with sterically encumbered alkyne-containing electrophiles [5] [8].
Table 3: Palladium-Catalyzed Alkyne Functionalization Strategies
Reaction Type | Catalyst System | Substrate Compatibility | Yield Range (%) |
---|---|---|---|
Classical Sonogashira | PdCl₂(PPh₃)₂/CuI | Aryl/alkyl bromides | 70-80 |
Copper-Free Amination | Pd(OAc)₂/XPhos | Propargylic acetates/carbonates | 85-93 |
Propargyl Amination | Pd(dba)₂/P(tBu)₃ | Secondary amines with propargyl halides | 80-88 |
Protecting group selection critically influences synthetic efficiency, particularly when balancing pyrrolidine nitrogen basicity with alkyne functionality reactivity throughout multi-step syntheses.
Tert-butyloxycarbonyl (Boc) protection demonstrates optimal compatibility with alkynyl substituents. The Boc group is installed using di-tert-butyl dicarbonate (2 equiv) in dichloromethane with catalytic 4-dimethylaminopyridine (DMAP), achieving quantitative protection without alkyne modification. Stability studies confirm the Boc group remains intact during Sonogashira coupling conditions (Pd/Cu catalysts, amine bases) but requires careful acid selection for removal. Trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) at 0°C cleanly deprotects the amine without affecting terminal alkynes, while stronger acids (e.g., HCl) promote alkyne protonation or polymerization [3] [5].
Benzyloxycarbonyl (Cbz) protection offers orthogonal deprotection options. Catalytic hydrogenation (10% Pd/C, H₂ atmosphere) cleaves Cbz groups efficiently but poses compatibility issues with terminal alkynes, which undergo partial reduction under these conditions. Alternative removal methods include lithium naphthalenide reduction in THF at -78°C, preserving the alkyne functionality. Cbz protection is particularly advantageous when synthesizing acid-sensitive substrates or when Boc removal would affect other acid-labile functional groups [3] [8].
Acid-mediated deprotection risks alkyne protonation or polymerization. The terminal alkyne proton (pKa ≈ 25) becomes susceptible to electrophilic attack under strong acidic conditions, leading to decomposition during prolonged exposure. Controlled deprotection protocols utilize dilute TFA solutions (20% in DCM) at 0°C with reaction times under 30 minutes, minimizing these side reactions. Scavengers such as triisopropylsilane (TIPS) trap carbocationic intermediates, preventing electrophilic addition to the alkyne [5] [7].
Hydrogenolytic conditions require careful optimization to prevent alkyne reduction. Standard catalytic hydrogenation (1 atm H₂, Pd/C) reduces terminal alkynes to alkenes or alkanes. Selective deprotection is achieved using transfer hydrogenation with ammonium formate and catalytic Pd(OH)₂/C in methanol at 25°C, where the terminal alkyne remains intact while benzyl-derived protecting groups are cleaved. This chemoselectivity arises from the heterogeneous catalyst's preferential adsorption of the Cbz group over the alkyne moiety [7].
Sterically hindered silyl protecting groups (e.g., triisopropylsilyl, TIPS) enable orthogonal alkyne protection. Installation occurs using TIPSCl with imidazole catalyst in DMF, quantitatively protecting the terminal alkyne. The bulky silyl group withstands various conditions including nucleophilic substitution at nitrogen and acidic deprotection of carbamates. Subsequent removal requires fluoride sources like tetrabutylammonium fluoride (TBAF) in THF, which cleanly regenerates the terminal alkyne without affecting the pyrrolidine ring or stereochemistry [5] [8].
Table 4: Protecting Group Strategies for (R)-1-(But-3-yn-1-yl)-2-methylpyrrolidine Synthesis
Protecting Group | Installation Reagent | Cleavage Conditions | Compatibility with Alkyne |
---|---|---|---|
Boc (tert-butyloxycarbonyl) | (Boc)₂O, DMAP, CH₂Cl₂ | TFA/CH₂Cl₂ (1:1), 0°C | Excellent |
Cbz (benzyloxycarbonyl) | CbzCl, Na₂CO₃, dioxane/H₂O | Pd/C, HCO₂NH₄, MeOH | Moderate (requires modified conditions) |
TIPS (triisopropylsilyl) | TIPSCl, imidazole, DMF | TBAF, THF, 25°C | Specifically for alkyne protection |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1